

An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne

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Compound of Interest

Compound Name: (3aS,4S,6aR)-Biotin-PEG4-Alkyne

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is a versatile, non-cleavable biotinylation reagent extensively utilized in biological research and drug development. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule features a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via click chemistry, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure enables the specific and efficient labeling of a wide range of biomolecules, facilitating their detection, purification, and functional analysis. Key applications include the biotinylation of proteins and cell surfaces, as well as its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is an alkyne-activated biotinylation reagent designed for copper-catalyzed click chemistry.[1][2] The terminal alkyne group reacts specifically with azide-functionalized molecules to form a stable triazole linkage. The molecule's structure is comprised of three key functional components:

• Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific detection and purification of labeled biomolecules.



- PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the aqueous solubility
 of the reagent and the resulting conjugate.[3][4] This flexible spacer also minimizes steric
 hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to
 streptavidin.[5]
- Terminal Alkyne: A reactive group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of (3aS,4S,6aR)-Biotin-PEG4-Alkyne, compiled from various suppliers.

Table 1: Chemical and Physical Properties

Property	Value	References
Molecular Formula	C21H35N3O6S	[1][4]
Molecular Weight	457.58 g/mol	[1][6]
Appearance	White to grey amorphous solid	[1][5]
Purity	>95% (typically analyzed by HPLC)	[1][4]
Melting Point	55-64 °C	

Table 2: Solubility and Storage

Property	Value	References
Solubility	DMSO, DMF, Methanol, Water	[1][4]
Storage Conditions	-20°C, desiccated	[1][4]
Shipping Conditions	Ambient temperature	[1][5]

Key Applications and Experimental Protocols



The primary application of **(3aS,4S,6aR)-Biotin-PEG4-Alkyne** is the biotinylation of azide-modified biomolecules through click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence imaging.

Protein Biotinylation via Click Chemistry

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with an azide group.

Materials:

- Azide-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
- (3aS,4S,6aR)-Biotin-PEG4-Alkyne
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Desalting column or dialysis cassette

Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of (3aS,4S,6aR)-Biotin-PEG4-Alkyne in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in water.



Biotinylation Reaction:

- In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 5-fold molar excess of the Biotin-PEG4-Alkyne stock solution. The optimal ratio may need to be determined empirically.
- Add the copper catalyst premix: combine the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio and incubate for 5 minutes at room temperature.
- Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 1 mM.
- Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

Purification:

 Remove the excess, unreacted Biotin-PEG4-Alkyne and other reaction components from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

Cell Surface Labeling

This protocol describes a two-step approach for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cell surface glycans, followed by reaction with Biotin-PEG4-Alkyne.

Materials:

- Cultured cells
- Cell culture medium
- Azide-modified sugar (e.g., Ac₄ManNAz)
- (3aS,4S,6aR)-Biotin-PEG4-Alkyne



- PBS (phosphate-buffered saline)
- Streptavidin-conjugated fluorophore for detection

Protocol:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with an azide-modified sugar (e.g., 25-50 μM Ac₄ManNAz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation.
- Biotinylation:
 - Wash the cells three times with ice-cold PBS to remove unincorporated azide-sugar.
 - Prepare a fresh labeling solution containing 50-100 μM Biotin-PEG4-Alkyne, 1 mM
 CuSO₄, 2 mM THPTA/TBTA, and 5 mM sodium ascorbate in PBS.
 - Incubate the cells with the labeling solution for 30-60 minutes at room temperature. For live-cell imaging, performing this step at 4°C can reduce internalization of the label.
- Washing and Detection:
 - Wash the cells three times with ice-cold PBS to remove unreacted labeling reagents.
 - The biotinylated cells are now ready for downstream applications, such as incubation with a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

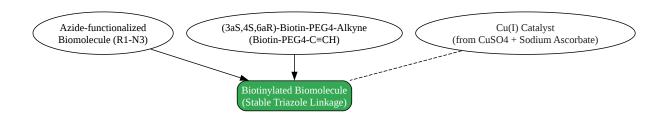
PROTAC Synthesis

(3aS,4S,6aR)-Biotin-PEG4-Alkyne can serve as a versatile linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][3] The synthesis of a PROTAC using this linker typically involves a multi-step process where the biotin-PEG4-alkyne



is sequentially conjugated to a ligand for the target protein and a ligand for an E3 ligase, often utilizing click chemistry for one of the conjugation steps.

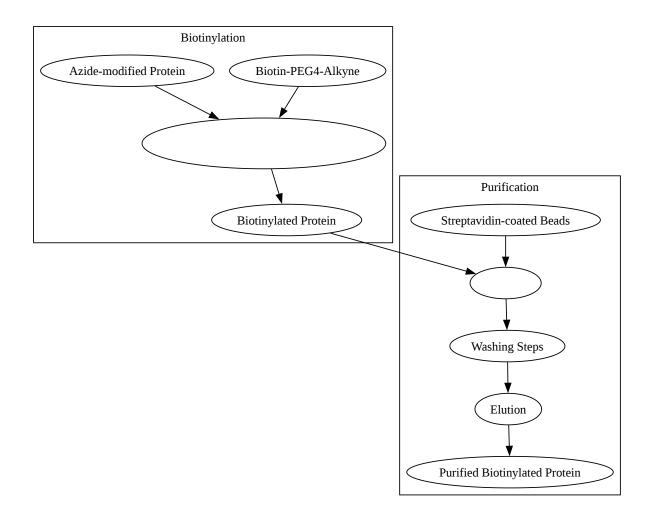
Visualizations Signaling Pathways and Experimental Workflows



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Figure 1: Copper-Catalyzed Click Chemistry Reaction

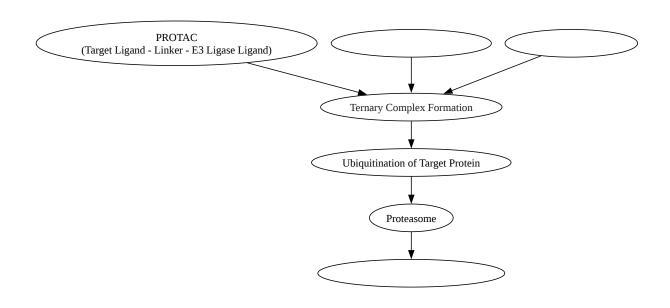




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Figure 2: Experimental Workflow for Protein Biotinylation and Purification





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Figure 3: PROTAC Mechanism of Action

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